3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Description

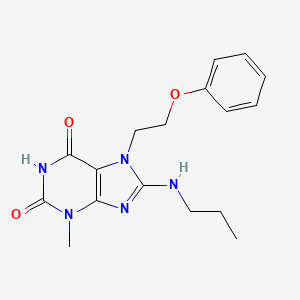

The compound 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione features a purine-2,6-dione core with three key substitutions:

- 3-position: Methyl group.

- 7-position: 2-Phenoxyethyl group (C₆H₅OCH₂CH₂–).

- 8-position: Propylamino substituent (CH₂CH₂CH₂NH–).

Properties

CAS No. |

476481-59-1 |

|---|---|

Molecular Formula |

C17H21N5O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-methyl-7-(2-phenoxyethyl)-8-(propylamino)purine-2,6-dione |

InChI |

InChI=1S/C17H21N5O3/c1-3-9-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-11-25-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,18,19)(H,20,23,24) |

InChI Key |

HHEBHGADUJAYLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |

solubility |

4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to several biologically active molecules and has shown promise in various pharmacological applications. This article explores its biological activity, including antiproliferative effects, receptor interactions, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 347.39 g/mol. The structure features a purine base modified with a phenoxyethyl and propylamino side chain, which may influence its biological interactions.

Antiproliferative Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study demonstrated that certain purine derivatives inhibited the growth of SW480, SW620, and PC3 cancer cells. The effectiveness was attributed to their ability to interfere with cellular pathways involved in proliferation and apoptosis .

Table 1: Antiproliferative Activity of Purine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW480 | TBD |

| Related Compound A | SW620 | 10 |

| Related Compound B | PC3 | 15 |

Note: TBD indicates that specific IC50 values for the main compound are yet to be determined.

The mechanism by which this compound exerts its antiproliferative effects may involve inhibition of critical enzymes or receptors associated with cancer progression. For example, studies on related purine compounds have shown that they can act as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. Inhibition of TP leads to reduced neovascularization in tumors, thereby limiting their growth potential .

Case Studies

A significant case study involved the synthesis and biological evaluation of various purine derivatives, including the compound . The study highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that the inclusion of specific functional groups could improve target affinity and selectivity .

Case Study Summary

- Objective : Evaluate the biological activity of modified purines.

- Findings : Certain modifications led to enhanced antiproliferative effects against cancer cell lines.

- : Structural diversity is crucial for optimizing the therapeutic potential of purine derivatives.

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy. Its ability to inhibit key enzymes involved in tumor growth presents opportunities for further research into its efficacy as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key differences in substituents, molecular weight, and biological activities of structurally related compounds:

*Calculated molecular formula: C₁₇H₂₁N₅O₃.

†Estimated based on and .

Key Observations:

- 7-position substituents significantly influence target selectivity. For example: Alkyl/alkoxy groups (e.g., propyl in 11c, butoxy in 145) correlate with PDE or multitarget inhibition . Aromatic groups (e.g., 2-phenoxyethyl in the target compound, 4-chlorophenylmethyl in ) enhance interactions with lipid-rich receptors (e.g., TRPC channels) .

- 8-position modifications: Aminoalkyl groups (e.g., propylamino in the target compound, morpholinyl-ethylamino in ) are associated with cardiovascular activity (antiarrhythmic, α-adrenoreceptor affinity) . Bulkier substituents (e.g., aminopiperidinyl in Linagliptin) enable enzyme inhibition (DPP-4) via steric effects .

Antiarrhythmic and Cardiovascular Activity

Compounds with 8-alkylamino substituents (e.g., ’s 8-morpholinyl-ethylamino derivative) exhibit prophylactic antiarrhythmic activity (ED₅₀/LD₅₀ >50) and hypotensive effects. The target compound’s 8-propylamino group may confer similar α-adrenoreceptor interactions, though specific data are lacking .

Enzyme Inhibition

- PDE Inhibition: highlights 7,8-disubstituted purine-2,6-diones (e.g., compound 145) as pan-PDE inhibitors, suggesting the target compound’s 2-phenoxyethyl group could enhance lipophilicity and membrane penetration for chronic lung disease therapy .

- DPP-4 Inhibition: Linagliptin’s 7-butynyl and 8-aminopiperidinyl groups are critical for binding to DPP-4’s catalytic site. The target compound lacks these features, indicating divergent therapeutic applications .

Receptor Targeting

- TRPC4/5 Channels: The TRPC4/5 inhibitor in uses a 7-(4-chlorophenylmethyl) group for hydrophobic interactions, whereas the target compound’s 7-phenoxyethyl group may favor different ion channel targets .

Q & A

Basic: What synthetic methodologies are employed for preparing 3-methyl-7-(2-phenoxyethyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione and its analogs?

Answer:

The synthesis of substituted purine-2,6-dione derivatives typically involves nucleophilic substitution and functionalization of xanthine scaffolds. For example:

- Core scaffold preparation : Start with 1,3-dimethylxanthine derivatives, where bromination at position 8 enables subsequent substitution with nucleophiles (e.g., thiols, amines, or hydrazines) .

- Functionalization : Introduce phenoxyethyl and propylamino groups at positions 7 and 8 via alkylation or coupling reactions. For instance, 7-(2-phenoxyethyl) substitution can be achieved using phenoxyethyl halides under basic conditions .

- Validation : Confirm regioselectivity using NMR and mass spectrometry to distinguish between N7 and N9 alkylation .

Basic: How are spectral techniques applied to confirm the structure of substituted purine-2,6-dione derivatives?

Answer:

Structural confirmation relies on a combination of spectral methods:

- FTIR : Identify carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹. For example, in related compounds, peaks at 1697 cm⁻¹ (C=O) and 3344 cm⁻¹ (N-H) confirm the purine-2,6-dione backbone .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight. For instance, a compound with molecular formula C20H24N4O4 (MW 384.43) should show a molecular ion peak at m/z 384.43 .

- NMR : ¹H and ¹³C NMR distinguish substituents (e.g., phenoxyethyl protons appear as aromatic δ 6.8–7.4 ppm, and propylamino protons as δ 1.0–1.5 ppm) .

Advanced: How can computational tools like molecular docking predict the biological targets of this compound?

Answer:

- Target Identification : Use tools like AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., TRPC4/5 channels or dipeptidyl peptidase-4 (DPP-4)) based on structural analogs .

- Pharmacophore Mapping : Analyze interactions (e.g., hydrogen bonding with catalytic residues, hydrophobic packing) to prioritize targets. For example, TRPC4/5 inhibitors often require bulky substituents at position 8 for channel blockade .

- Validation : Cross-reference docking scores with experimental IC50 values from kinase assays (e.g., CK2 inhibition studies for purine-2,6-diones with IC50 ~8.5 μM) .

Advanced: What structural modifications at positions 7 and 8 influence the bioactivity of purine-2,6-dione derivatives?

Answer:

- Position 7 :

- Phenoxyethyl Groups : Enhance solubility and bioavailability via extended π-stacking interactions. Microcrystals with <50 µm particle size improve dissolution rates in formulations .

- Bulky Substituents : Reduce CK2 inhibition (IC50 increases with larger groups) but may enhance TRPC4/5 affinity .

- Position 8 :

- Propylamino Groups : Improve hydrogen-bonding capacity. Substitution with thioether or hydrazine groups can modulate selectivity (e.g., CK2 vs. DPP-4) .

- Electron-Withdrawing Groups : Nitro or bromo substituents at position 8 increase electrophilicity, potentially enhancing covalent binding to targets .

Advanced: How to address contradictions in bioactivity data for purine-2,6-dione derivatives with varying substituents?

Answer:

- Mechanistic Context : Bioactivity divergence (e.g., CK2 inhibition vs. insecticidal effects) arises from target-specific steric and electronic requirements. For example:

- Experimental Design :

Advanced: What are the challenges in optimizing pharmacokinetic properties of this compound?

Answer:

- Solubility : Crystallinity impacts bioavailability. Microcrystalline forms (<50 µm) with ≥20% crystallinity improve dissolution .

- Metabolic Stability : Propylamino groups may undergo CYP450-mediated oxidation. Introduce deuterated analogs or blocking groups (e.g., trifluoromethoxy) to slow metabolism .

- Toxicity : Screen for hepatotoxicity using HepG2 cell assays and genotoxicity via Ames tests. Substituents like bromine require careful hazard profiling (e.g., H315/H319 warnings) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of purine-2,6-dione derivatives with dual therapeutic targets?

Answer:

- Hybrid Pharmacophores : Combine substituents known for distinct targets. Example:

- Data Integration : Use machine learning (e.g., Random Forest) to model multi-target activity from datasets like ChEMBL .

- In Vivo Validation : Test dual-target candidates in disease models (e.g., diabetic nephropathy for TRPC/DPP-4 synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.